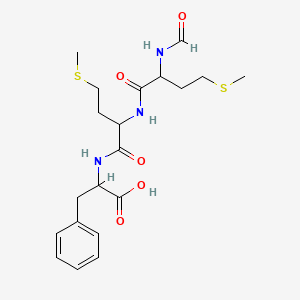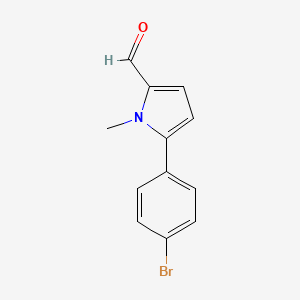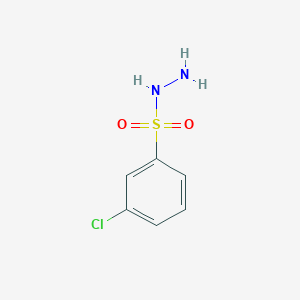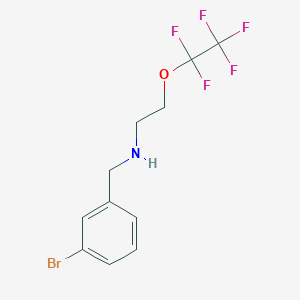
Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human) is a synthetic peptide derived from beta-lipotropin, a precursor polypeptide involved in the production of endorphins and other biologically active peptides. This compound is of interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS with automated synthesizers to ensure high purity and yield. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Das Peptid kann Oxidationsreaktionen eingehen, insbesondere an Methionin- oder Cysteinresten.
Reduktion: Disulfidbrücken innerhalb des Peptids können unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Performansäure.
Reduktionsmittel: DTT, Beta-Mercaptoethanol.
Substitutionsreagenzien: Aminosäurederivate, Kupplungsreagenzien.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonderivaten führen, während Reduktion freie Thiolgruppen liefern kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.
Biologie: Untersucht hinsichtlich seiner Rolle in zellulären Signalwegen und Interaktionen mit Rezeptoren.
Medizin: Erfolgt eine Untersuchung auf therapeutisches Potenzial bei der Schmerzbehandlung und bei Stoffwechselstörungen.
Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Instrumenten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Acetyl-(D-lys89,sar90)-beta-Lipotropin (88-91) (human) beinhaltet seine Interaktion mit spezifischen Rezeptoren und Enzymen im Körper. Es kann die Aktivität von endogenen Peptiden nachahmen oder hemmen und so physiologische Prozesse modulieren. Zu den molekularen Zielstrukturen und beteiligten Signalwegen gehören Opioidrezeptoren und Signalkaskaden, die mit Schmerz- und Stressreaktionen in Verbindung stehen.
Wirkmechanismus
The mechanism of action of Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human) involves its interaction with specific receptors and enzymes in the body. It may mimic or inhibit the activity of endogenous peptides, thereby modulating physiological processes. The molecular targets and pathways involved include opioid receptors and signaling cascades related to pain and stress responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Beta-Lipotropin: Das Elternpolypeptid, aus dem die Verbindung gewonnen wird.
Endorphine: Natürlich vorkommende Peptide mit ähnlichen biologischen Aktivitäten.
Synthetische Analoga: Andere modifizierte Peptide mit Variationen in der Aminosäuresequenz.
Einzigartigkeit
Acetyl-(D-lys89,sar90)-beta-Lipotropin (88-91) (human) ist aufgrund seiner spezifischen Modifikationen einzigartig, die im Vergleich zu anderen Peptiden unterschiedliche biologische Eigenschaften und ein therapeutisches Potenzial verleihen können.
Eigenschaften
Molekularformel |
C22H40N6O8 |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]-6-aminohexanoyl]-methylamino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H40N6O8/c1-14(29)25-15(7-3-5-11-23)20(33)27-16(8-4-6-12-24)21(34)28(2)13-18(30)26-17(22(35)36)9-10-19(31)32/h15-17H,3-13,23-24H2,1-2H3,(H,25,29)(H,26,30)(H,27,33)(H,31,32)(H,35,36) |
InChI-Schlüssel |
XVWNIYYJLZLOIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(C)CC(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12118088.png)

![Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12118108.png)


![2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12118140.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylcarbamoyl)-methylsulfanyl]-benzoic acid](/img/structure/B12118141.png)
![2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B12118144.png)




![3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12118179.png)
![4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12118186.png)
